molecular formula C14H18N2O B1489478 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one CAS No. 1218338-12-5

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one

Cat. No. B1489478
CAS RN: 1218338-12-5
M. Wt: 230.31 g/mol
InChI Key: MGBYBTWZBVJDSG-UHFFFAOYSA-N
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Description

The compound “2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one” is a complex organic molecule. It contains an amino group (NH2), a ketone group (C=O), and a phenyl group (a six-membered carbon ring) attached to a tetrahydropyridine ring (a six-membered ring with one nitrogen and four carbon atoms, and two double bonds). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyridine ring and the phenyl ring are likely to contribute to the compound’s rigidity, while the amino and ketone groups could be involved in hydrogen bonding .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the phenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and ketone groups could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Potential

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one and its derivatives have been explored for their potential in cancer treatment. For instance, the synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines, which incorporate the tetrahydropyridine (THP) moiety, demonstrated moderate cytotoxicity against breast cancer cell lines. This research highlights the significance of the THP derivatives in anticancer activity and the impact of various substituents on the THP ring system (Redda & Gangapuram, 2007).

Synthetic Chemistry

The compound plays a crucial role in synthetic chemistry, particularly in the formation of heterocyclic derivatives. A study demonstrated the synthesis of various derivatives like tetrahydrofuran, dioxolane, and oxazoline, dihydropyridinone, and tetrahydropyridinedione, highlighting the compound's versatility in creating structurally diverse molecules (Bacchi et al., 2005).

Biochemical Analysis

In biochemical research, the oxidation of 1-amino analogs of MPTP, including the this compound, by monoamine oxidase has been a subject of study. This research provides insights into the biochemical pathways and potential neurotoxicity mechanisms relevant to neurodegenerative diseases (Umeda et al., 1998).

Ligand Synthesis and Complexation

The compound's potential in ligand synthesis and complexation with metals like cadmium has been explored, contributing to the development of new materials and catalysts. The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which relates to the compound , showcases the synthetic versatility and applicability in coordination chemistry (Hakimi et al., 2013).

Polymer Science

In the field of polymer science, this compound derivatives have been utilized in the functional modification of polymers, such as polyvinyl alcohol/acrylic acid hydrogels. This research is pivotal for developing advanced materials with potential medical applications, including antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as transaminases, which are involved in amino acid metabolism. The interaction with transaminases facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids .

Additionally, this compound interacts with various proteins and biomolecules, including receptors and transporters. These interactions can modulate the activity of these proteins, leading to changes in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence neurotransmitter release and synaptic plasticity. It can modulate the activity of neurotransmitter receptors, leading to changes in neuronal excitability and communication .

In non-neuronal cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in altered gene transcription and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can bind to transaminases, altering their catalytic activity and impacting amino acid metabolism .

Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in the expression of genes involved in cellular growth, differentiation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes. These effects include alterations in cell signaling, gene expression, and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and enhancement of cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of metabolic processes .

Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of specific metabolites within cells .

Additionally, the compound may be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further influence cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues .

The compound’s distribution can influence its biological activity, as its localization to specific cellular compartments can enhance or inhibit its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localizations can impact the compound’s interactions with enzymes, receptors, and other biomolecules, thereby influencing its biological effects .

properties

IUPAC Name

2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBYBTWZBVJDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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